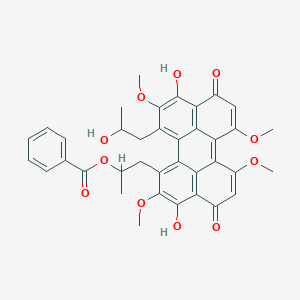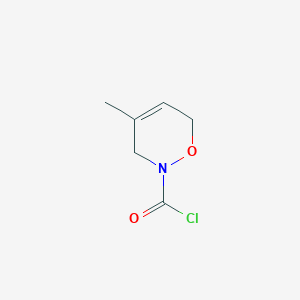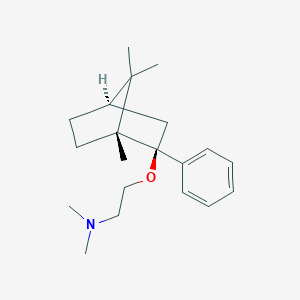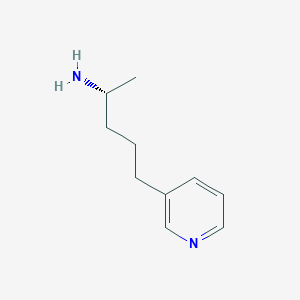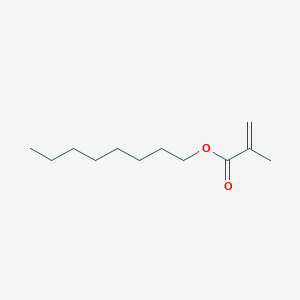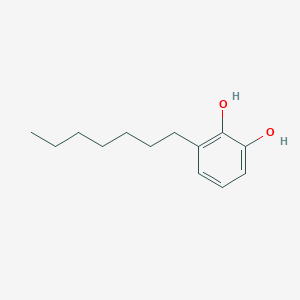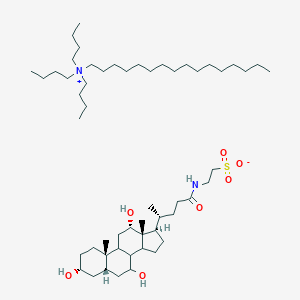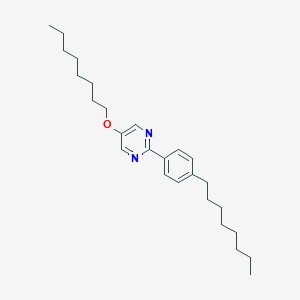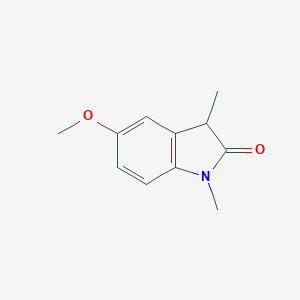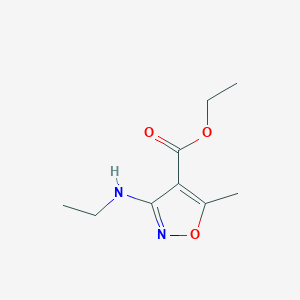
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as etomidate, which is a general anesthetic drug that is used to induce anesthesia in patients undergoing surgery. However,
作用機序
The mechanism of action of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate involves its binding to the GABA-A receptor at a site that is distinct from the GABA binding site. This binding results in an increase in the affinity of the receptor for GABA, which leads to an enhancement of the inhibitory effect of GABA on the neuron.
生化学的および生理学的効果
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been shown to have a variety of biochemical and physiological effects. These include the enhancement of GABAergic neurotransmission, the induction of anesthesia, and the modulation of the stress response.
実験室実験の利点と制限
One of the major advantages of using ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate in lab experiments is its high potency and specificity for the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying the function of this system in the brain. However, one of the limitations of using this compound is its short half-life, which requires frequent administration to maintain its effects.
将来の方向性
There are several future directions for the research on ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate. One area of interest is the development of more potent and selective compounds that can modulate GABAergic neurotransmission with greater precision. Another area of interest is the investigation of the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Finally, the development of novel anesthetics based on the structure of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is another area of potential research.
Conclusion:
In conclusion, ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a valuable tool for studying the function of GABA-A receptors in the brain. Its unique properties and mechanism of action have made it a popular compound in scientific research. Further research in this area has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
合成法
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is synthesized through a multi-step process starting from the reaction of acetaldehyde and nitromethane. The resulting nitroalkene is then reduced to the corresponding amine, which is then reacted with ethyl chloroformate to form the desired product.
科学的研究の応用
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been extensively used in scientific research as a tool to study the function of GABA-A receptors in the brain. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the opening of the chloride ion channels. This, in turn, leads to hyperpolarization of the neuron and a decrease in neuronal excitability.
特性
CAS番号 |
116545-16-5 |
|---|---|
製品名 |
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate |
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(6(3)14-11-8)9(12)13-5-2/h4-5H2,1-3H3,(H,10,11) |
InChIキー |
VZKNHZUCFRFRGU-UHFFFAOYSA-N |
SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
正規SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
同義語 |
4-Isoxazolecarboxylicacid,3-(ethylamino)-5-methyl-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



